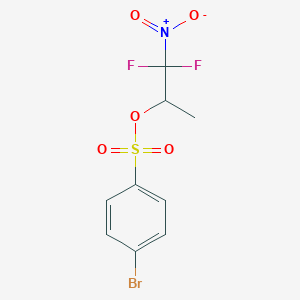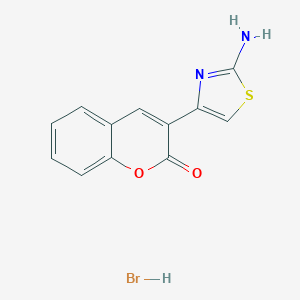![molecular formula C18H17N3O2S B376949 13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one CAS No. 267665-49-6](/img/structure/B376949.png)
13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-sulfonic acid
Uniqueness
Compared to similar compounds, 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
267665-49-6 |
|---|---|
分子式 |
C18H17N3O2S |
分子量 |
339.4g/mol |
IUPAC 名称 |
13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C18H17N3O2S/c1-18(2)9-14-11(10-23-18)8-13-15(19-14)20-17(24)21(16(13)22)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,19,20,24) |
InChI 键 |
ZKLPYXBVDMORDM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
手性 SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C |
规范 SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-[2-(Diethylamino)ethyl]-2-(2,5-dimethylphenyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone](/img/structure/B376869.png)


![2-amino-1-(2-ethoxy-2-oxoethyl)-3-{[(5-nitro-2-furyl)methylene]amino}-3H-benzimidazol-1-ium](/img/structure/B376876.png)
![1-[5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376877.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexadecanamide](/img/structure/B376879.png)


![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B376886.png)
![2-[2-(1-heptylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376888.png)
![2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376889.png)
